2-CYANOETHYLMETHYLDICHLOROSILANE
Overview
Description
2-CYANOETHYLMETHYLDICHLOROSILANE is a chemical compound with the molecular formula C4H7Cl2NSi. It is known for its unique properties and applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-CYANOETHYLMETHYLDICHLOROSILANE can be synthesized through several methods. One common method involves the reaction of 3-chloropropanenitrile with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to precise reaction conditions. The process may include steps such as purification and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-CYANOETHYLMETHYLDICHLOROSILANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of nitriles.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are often used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
2-CYANOETHYLMETHYLDICHLOROSILANE is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic reactions to facilitate the formation of desired products.
Drug Discovery: Researchers investigate its potential in the development of new pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of 2-CYANOETHYLMETHYLDICHLOROSILANE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate compounds that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with a lower molecular weight.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Uniqueness
2-CYANOETHYLMETHYLDICHLOROSILANE is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other nitrile compounds may not be suitable .
Properties
IUPAC Name |
3-[dichloro(methyl)silyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NSi/c1-8(5,6)4-2-3-7/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPPXIGPAIWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC#N)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910235 | |
Record name | 3-[Dichloro(methyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-21-2 | |
Record name | Cyanoethylmethyldichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-(dichloromethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(dichloromethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Dichloro(methyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2-cyanoethyl)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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